Tamarixinin A - 140187-46-8

Tamarixinin A

Catalog Number: EVT-3502952
CAS Number: 140187-46-8
Molecular Formula: C75H52O48
Molecular Weight: 1721.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate is a natural product found in Tamarix nilotica and Tamarix pakistanica with data available.
Overview

Tamarixinin A is a notable ellagitannin compound primarily isolated from the galls of the Tamarix aphylla plant, a member of the Tamaricaceae family. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and nanotechnology. Tamarixinin A is characterized by its complex molecular structure, which contributes to its functionality as a reducing agent in the synthesis of metal nanoparticles.

Source and Classification

Tamarixinin A is classified as an ellagitannin, which is a type of hydrolyzable tannin. It is predominantly found in the galls of Tamarix aphylla, but it has also been identified in other species within the Tamaricaceae family, such as Tamarix nilotica and Tamarix tetrandra . These plants are often found in arid regions, where they play significant ecological roles.

Synthesis Analysis

Methods

The synthesis of Tamarixinin A typically involves extraction from plant materials, particularly from the galls of Tamarix aphylla. The extraction process may include solvent extraction techniques followed by chromatographic purification to obtain high-purity Tamarixinin A .

Technical Details

The extraction process generally employs organic solvents such as methanol or ethanol to dissolve the ellagitannins from the plant matrix. Subsequent purification steps often involve high-performance liquid chromatography (HPLC) to isolate Tamarixinin A from other compounds present in the extract. The yield and purity of the final product can be analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

Molecular Structure Analysis

Structure

Tamarixinin A is a dimeric ellagitannin composed of two hexahydroxydiphenoyl moieties linked through glucose units. Its structure includes various functional groups that contribute to its reactivity, including hydroxyl groups and carbonyl functionalities .

Data

The molecular formula of Tamarixinin A is C27H24O18C_{27}H_{24}O_{18}, with a molecular weight of approximately 600 g/mol. Spectroscopic data obtained from NMR and mass spectrometry confirm its structural integrity and purity.

Chemical Reactions Analysis

Reactions

Tamarixinin A exhibits significant reducing properties, making it effective in the synthesis of metal nanoparticles, particularly copper nanoparticles. The compound can reduce copper ions to metallic copper through its hydroxyl and carbonyl groups, facilitating nanoparticle formation .

Technical Details

The reduction mechanism involves the transfer of electrons from the hydroxyl groups in Tamarixinin A to copper ions. This process can be monitored using ultraviolet-visible spectroscopy to observe changes in absorbance associated with nanoparticle formation.

Mechanism of Action

Process

The mechanism by which Tamarixinin A exerts its biological effects is multifaceted. It is known to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. Additionally, its role as a reducing agent in nanoparticle synthesis highlights its capacity for electron donation .

Data

Studies have shown that Tamarixinin A can scavenge free radicals, contributing to its potential therapeutic applications. The exact pathways through which it interacts with cellular systems are still under investigation, but preliminary data suggest involvement in signaling pathways related to inflammation and cell proliferation.

Physical and Chemical Properties Analysis

Physical Properties

Tamarixinin A appears as a pale yellow powder with good solubility in polar solvents such as water and methanol. Its melting point and specific optical rotation values provide additional characterization data.

Chemical Properties

The compound's stability under various pH conditions indicates its resilience as a bioactive agent. Its antioxidant capacity has been quantified using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays.

Applications

Scientific Uses

Tamarixinin A has several potential applications:

  • Nanotechnology: Utilized as a reducing and stabilizing agent for synthesizing metal nanoparticles.
  • Pharmacology: Investigated for its antioxidant properties and potential therapeutic effects against oxidative stress-related diseases.
  • Agriculture: Explored for use in developing eco-friendly pesticides or growth enhancers due to its bioactive properties.
Biosynthesis and Metabolic Pathways of Tamarixinin A in *Tamarix* spp.

Enzymatic Machinery Involved in Ellagitannin Dimerization

The biosynthesis of Tamarixinin A, a complex ellagitannin dimer, involves specialized enzymatic machinery facilitating oxidative coupling and regioselective bond formation. Key enzymes identified across Tamarix species include:

  • Laccases (EC 1.10.3.2): These multi-copper oxidases utilize molecular oxygen to generate phenolic radicals from monomeric ellagitannin precursors like tellimagrandin II. The radicals undergo non-enzymatic coupling, but enzyme specificity dictates dimer orientation. Research indicates laccase isoforms in T. ramosissima roots show upregulated activity under NaCl stress, correlating with increased Tamarixinin A accumulation [1].
  • Cytochrome P450 Monooxygenases (P450s; EC 1.14.14.1): Specific P450 enzymes catalyze direct C–O or C–C biphenyl couplings between monomer units. Genomic analyses of T. chinensis identified expanded P450 families (e.g., CYP98A subfamily), potentially involved in the oxidative dimerization steps characteristic of Tamarixinin A formation [4]. Structural studies suggest these P450s position monomers for stereospecific coupling [2].
  • Peroxidases (Class III; EC 1.11.1.7): Secreted peroxidases, utilizing H₂O₂ as a co-substrate, contribute to radical generation for coupling. Transcriptomic data from salt-stressed T. chinensis roots show sustained upregulation of PER7, PER27, PER57, and PER73, implicating them in the oxidative steps of polyphenol dimerization, including Tamarixinin A biosynthesis [4].

The process involves transient enzyme oligomerization for efficient coupling. Anion binding (e.g., chloride) to cationic pockets on enzymes like laccases can stabilize monomeric forms, reducing dimerization efficiency, while zwitterionic phospholipids promote transient dimerization necessary for catalysis, as observed in related oxidative enzymes [7].

Table 1: Key Enzymatic Components in Tamarixinin A Dimerization

Enzyme ClassSpecific ExamplesCatalytic RoleRegulatory MechanismEvidence Source
LaccasesTrLac1, TrLac4Phenol oxidation → radical generation for couplingUpregulated by NaCl stress; anion binding inhibits oligomerizationT. ramosissima [1]; Kinetics [7]
Cytochrome P450sCYP98A107, CYP736A12Direct C-O/C-C coupling; hydroxylationGene family expansion in T. chinensisT. chinensis genome [4]; Dimerization review [2]
Class III PeroxidasesPER7, PER27, PER57, PER73H₂O₂-dependent oxidation → radical generationSustained upregulation during salt stress & recoveryT. chinensis transcriptome [4]

Role of Plant Stress Responses in Tamarixinin A Production

Tamarixinin A biosynthesis is intrinsically linked to abiotic stress perception and signaling cascades in Tamarix species:

  • Reactive Oxygen Species (ROS) as Inducers: Salt stress (e.g., 200 mM NaCl) induces rapid ROS accumulation (H₂O₂, O₂⁻) in T. ramosissima roots. ROS acts as signaling molecules, directly oxidizing enzyme cofactors (e.g., in laccases/peroxidases) and activating transcription factors. The coordinated upregulation of SOD, POD, and CAT activities scavenges excess ROS, while simultaneously providing H₂O₂ for peroxidase-mediated dimerization steps in Tamarixinin A synthesis [1].
  • Transcription Factor Regulation: Key transcription factor families orchestrate the stress-induced expression of biosynthetic genes:
  • NAC TFs: T. chinensis homologs of NAC48 (e.g., TcNAC42) bind promoters of genes encoding antioxidant enzymes (PER, SOD) and potentially P450s involved in Tamarixinin A production. Their expression is modulated by salt-induced calcium signaling and MAPK cascades (e.g., MPK3/4) [4] [3].
  • WRKY TFs: WRKY33 and WRKY40 are critical early responders to salt stress in T. chinensis. They regulate genes related to ROS metabolism and phenylpropanoid/ellagitannin pathway enzymes upstream of dimerization [4].
  • CRF TFs (Cytokinin Response Factors): CRFs integrate cytokinin signaling with stress responses. TcCRF5 expression correlates with delayed senescence under salt stress, potentially allowing prolonged activation of Tamarixinin A biosynthesis pathways in leaves and roots [8].
  • Hormonal Crosstalk: Abscisic acid (ABA) surges under salt stress initiate signaling cascades involving calcium sensors (CMLs, CDPKs) [9], which phosphorylate and activate downstream TFs like WRKYs and bZIPs. Simultaneously, cytokinin signaling via CRFs modulates auxin transport, influencing resource allocation towards secondary metabolite production like Tamarixinin A in roots [8] [9]. Jasmonic acid (JA) signaling, triggered by osmotic stress components of salinity, further enhances the expression of defense-related metabolites, including ellagitannins [9].

Comparative Biosynthesis Across Tamarix Species and Hybrids

Significant interspecific and hybrid variation exists in Tamarixinin A production and pathway regulation, driven by ecological adaptation and genetic diversity:

  • Genetic Diversity and Pathway Efficiency:
  • T. chinensis exhibits a highly efficient pathway under saline conditions, linked to genomic adaptations like tandem duplication of P450 (CYP98A, CYP736A) and PER genes, and expansion of stress-responsive WRKY and NAC TF families. Its genome (1.32 Gb) shows specific duplications enhancing salt-responsive secondary metabolism [4].
  • T. ramosissima, while salt-tolerant, shows peak Tamarixinin A-related enzyme activities (SOD, POD, CAT) and flavonoid/ellagitannin precursors primarily in roots during acute stress (48-168h NaCl) [1].
  • T. gallica demonstrates solvent-dependent extractability of ellagitannins; ethanolic extracts yield higher total phenolics and flavonoids (TPC, TFC) – key precursors to Tamarixinin A – compared to methanolic or aqueous extracts, suggesting species-specific cell wall composition or vacuolar storage affecting accessibility [6].
  • Hybrid Vigor and Altered Regulation: Natural hybrids (e.g., T. chinensis × T. ramosissima) often exhibit transgressive phenotypes. Hybrids may show non-additive gene expression for dimerizing enzymes (laccases, P450s) or TFs (WRKY40, NAC), leading to significantly higher or lower Tamarixinin A accumulation than either parent, influenced by specific environmental triggers [4] [10]. Hybrids can also display novel regulatory miRNA interactions suppressing specific pathway enzymes.
  • Ecotype-Specific Adaptation: T. humboldtiana, adapted to freshwater riparian zones in Southern Iran, likely possesses distinct regulatory mechanisms for ellagitannin biosynthesis (potentially including Tamarixinin A) compared to closely related halophytic species like T. kotschyi. Differences in leaf anatomy (e.g., absence of stomatal-overarching papillae) may reflect altered strategies for managing oxidative stress and associated metabolite production [10].

Table 2: Comparative Biosynthesis of Tamarixinin A-Related Pathways in Key Tamarix Species

Species/FeatureT. chinensisT. ramosissimaT. gallicaT. humboldtianaHybrids (e.g., T. chinensis × T. ramosissima)
Genomic AdaptationTandem duplications of P450 (CYP98A, CYP736A), PER, WRKY, NAC genes [4]Expansion of HAT, LIMYB TF families; stress-responsive gene duplications [1] [4]Not fully sequenced; high phenolic diversityDistinct plastid haplotype; close nuclear ITS to T. kotschyi [10]Novel combinations; potential non-additive gene expression
Key Stress-Induced EnzymesPER7/27/57/73, MCM3/4/5/7 sustained upregulation [4]SOD, POD, CAT peak at 48-168h NaCl in roots [1]High TPC/TFC in ethanolic extracts [6]Presumed peroxidase/laccase activity based on relatednessOften show altered (higher/lower) activity profiles
Transcriptional RegulatorsWRKY33/40 (early), WRKY40/ZAT10/AHK4 (late), TcNAC42 [4]NAC TFs regulating antioxidant genes & cell wall enzymes [1] [3]Not characterizedNot characterizedNovel TF dimerization or miRNA suppression possible
Preferred Solvent for Extraction of PrecursorsEthanol/MethanolEthanol/MethanolEthanol (Highest TPC/TFC) [6]Presumed Ethanol/MethanolVaries
Ecological DriverCoastal saline wetlands [4]Salinized soils [1]Variable, often salineFreshwater riversides [10]Depends on parental habitat

Properties

CAS Number

140187-46-8

Product Name

Tamarixinin A

IUPAC Name

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate

Molecular Formula

C75H52O48

Molecular Weight

1721.2 g/mol

InChI

InChI=1S/C75H52O48/c76-13-38(62(119-66(103)16-1-25(77)45(88)26(78)2-16)61-34(86)14-112-69(106)19-7-30(82)48(91)54(97)40(19)42-21(71(108)118-61)9-32(84)50(93)56(42)99)116-73(110)23-11-36(52(95)58(101)44(23)87)114-37-12-24-60(59(102)53(37)96)115-35-6-18(5-29(81)47(35)90)68(105)123-75-65(122-74(24)111)64(121-67(104)17-3-27(79)46(89)28(80)4-17)63-39(117-75)15-113-70(107)20-8-31(83)49(92)55(98)41(20)43-22(72(109)120-63)10-33(85)51(94)57(43)100/h1-13,34,38-39,61-65,75,77-102H,14-15H2

InChI Key

XQMATFFLTOSYRS-UHFFFAOYSA-N

SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4O)O)O)OC5=C(C(=C6C(=C5)C(=O)OC7C(C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC7OC(=O)C1=CC(=C(C(=C1)O6)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4O)O)O)OC5=C(C(=C6C(=C5)C(=O)OC7C(C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC7OC(=O)C1=CC(=C(C(=C1)O6)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

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